- Process for preparation of 2-amino-1-alcohols from 1,2-diols, China, , ,

Cas no 96-20-8 (2-Amino-1-butanol)

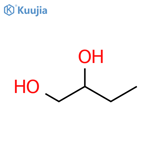

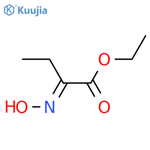

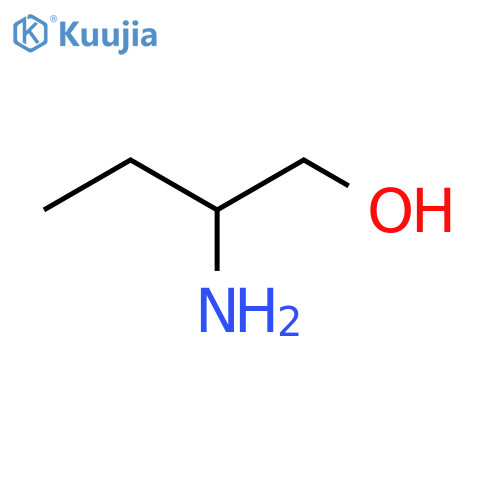

2-Amino-1-butanol structure

상품 이름:2-Amino-1-butanol

2-Amino-1-butanol 화학적 및 물리적 성질

이름 및 식별자

-

- (±)-2-Amino-1-butanol

- (+/-)-2-Amino-1-butanol

- 2-Amino-1-butanol

- DL-2-Amino-1-butanol

- 2-Aminobutan-1-ol

- 2-Aminobutanol

- Aminobutanol

- 2-AMino-n-butyl alcohol

- ButanolaMine

- 2-Amino-1-hydroxybutane

- 2-Aminobutyl alcohol

- 1-BUTANOL, 2-AMINO-

- 1-Hydroxy-2-butylamine

- Butanol-2-amine

- 1-(Hydroxymethyl)propylamine

- r-(-)-2-amino-1-butanol

- 2-Amino-butan-1-ol

- 1-Butanol, 2-amino-, (S)-

- JCBPETKZIGVZRE-UHFFFAOYSA-N

- (+)-2-Amino-1-butanol

- D-2-Amino Butanol

- (+/-)-2-Amino

- 2-Amino-1-butanol (ACI)

- (RS)-2-Amino-1-butanol

- 1-Hydroxy-2-aminobutane

- 1-Hydroxy-sec-butylamine

- 1-Hydroxybutan-2-amine

- DL

- DL-2-Aminobutanol

- DL-α-Aminobutanol

- NSC 1068

-

- MDL: MFCD00008095

- 인치: 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3

- InChIKey: JCBPETKZIGVZRE-UHFFFAOYSA-N

- 미소: OCC(CC)N

- BRN: 1098274

계산된 속성

- 정밀분자량: 89.08410

- 동위원소 질량: 89.084064

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 2

- 중원자 수량: 6

- 회전 가능한 화학 키 수량: 2

- 복잡도: 30.7

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): -0.4

- 토폴로지 분자 극성 표면적: 46.2

실험적 성질

- 색과 성상: 무색 액체.

- 밀도: 0.943 g/mL at 25 °C(lit.)

- 융해점: -2 °C (lit.)

- 비등점: 176-178 °C(lit.)

- 플래시 포인트: 화씨 온도: 183.2°f< br / >섭씨: 84°C< br / >

- 굴절률: n20/D 1.4510(lit.)

- PSA: 46.25000

- LogP: 0.41630

- 민감성: Air Sensitive & Hygroscopic

- 증기압: 0.3±0.7 mmHg at 25°C

- 머크: 427

- 용해성: 그것은 마음대로 물과 혼합할 수 있으며, 알코올과 에틸에테르에 용해될 수 있다.그것은 암모니아수 냄새가 난다.

2-Amino-1-butanol 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:Danger

- 피해 선언: H314

- 경고성 성명: P280,P305+P351+P338,P310

- 위험물 운송번호:UN 2735 8

- WGK 독일:2

- 위험 범주 코드: 22-34-50

- 보안 지침: S26-S36/37/39-S45

- RTECS 번호:EK9625000

-

위험물 표지:

- 위험 등급:8

- 패키지 그룹:III

- TSCA:Yes

- 포장 등급:III

- 저장 조건:4°C에서 저장, -4°C에서 저장

- 위험 용어:R34

2-Amino-1-butanol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB131258-500 ml |

(±)-2-Amino-1-butanol, 97%; . |

96-20-8 | 97% | 500ml |

€94.10 | 2022-12-28 | |

| Fluorochem | 091481-25g |

2-Aminobutan-1-ol |

96-20-8 | 95% | 25g |

£14.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A106025-25ml |

2-Amino-1-butanol |

96-20-8 | 97% | 25ml |

¥60.90 | 2023-09-04 | |

| abcr | AB131258-100 ml |

(±)-2-Amino-1-butanol, 97%; . |

96-20-8 | 97% | 100ml |

€50.60 | 2022-12-28 | |

| Enamine | EN300-19709-0.5g |

2-aminobutan-1-ol |

96-20-8 | 95% | 0.5g |

$21.0 | 2023-09-16 | |

| Enamine | EN300-19709-5.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 5g |

$29.0 | 2023-05-03 | |

| Enamine | EN300-19709-10.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 10g |

$32.0 | 2023-05-03 | |

| Enamine | EN300-19709-25.0g |

2-aminobutan-1-ol |

96-20-8 | 95% | 25g |

$38.0 | 2023-05-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0684-500g |

2-Amino-1-butanol |

96-20-8 | 98.0%(GC&T) | 500g |

¥890.0 | 2022-06-10 | |

| Enamine | EN300-19709-0.05g |

2-aminobutan-1-ol |

96-20-8 | 95% | 0.05g |

$19.0 | 2023-09-16 |

2-Amino-1-butanol 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Barium nitrate , Cobalt dinitrate , Ferric nitrate , Nickel nitrate hexahydrate , Zirconium nitrate Solvents: Water ; pH 7 - 8, 90 °C; 60 min, neutralized, 90 °C; 15 h, 120 °C

1.2 Reagents: Alumina , Nitric acid Solvents: Water ; 20 h, 120 °C; 4 h, 50 °C

1.3 Reagents: Hydrogen ; 5 h, 400 °C; 5 MPa, 400 °C → 160 °C

1.4 Reagents: Ammonia Solvents: Benzene , 1,4-Dioxane ; 160 °C

1.2 Reagents: Alumina , Nitric acid Solvents: Water ; 20 h, 120 °C; 4 h, 50 °C

1.3 Reagents: Hydrogen ; 5 h, 400 °C; 5 MPa, 400 °C → 160 °C

1.4 Reagents: Ammonia Solvents: Benzene , 1,4-Dioxane ; 160 °C

참조

합성 방법 2

반응 조건

1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, 90 °C; 90 °C → rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 4 h, rt

참조

- Highly exo selective, photochemically promoted cyclization of iodoallene derivatives, Journal of Heterocyclic Chemistry, 2022, 59(8), 1435-1440

합성 방법 3

합성 방법 4

합성 방법 5

반응 조건

1.1 Reagents: Trifluoroacetic acid ; overnight, 80 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

참조

- Highly efficient and diastereoselective synthesis of 1,3-oxazolidines featuring a palladium-catalyzed cyclization reaction of 2-butene-1,4-diol derivatives and imines, Tetrahedron Letters, 2010, 51(39), 5131-5133

합성 방법 6

합성 방법 7

합성 방법 8

반응 조건

1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , (2R)-1-[(1R)-1-(Dimethylamino)ethyl]-2-(diphenylphosphino)ferrocene Solvents: Ethanol

참조

- Homogeneous hydrogenation of nitro aliphatic compounds catalyzed by Group VIII transition metal phosphine complexes, Tetrahedron, 1990, 46(21), 7403-12

합성 방법 9

합성 방법 10

합성 방법 11

반응 조건

1.1 Reagents: Hydrogen Catalysts: Alumina , Magnesium , Cobalt ; 5 h, 2.5 MPa, 170 °C

참조

- Racemization of chiral amino alcohols III: Effect of Mg or Ca addition on the activity and stability of the Co/γ-Al2O3 catalyst, Reaction Kinetics and Catalysis Letters, 2007, 90(2), 373-380

합성 방법 12

합성 방법 13

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C; 4 h, 67 °C; 67 °C → 25 °C

1.3 Reagents: Methanol ; 25 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 1 h, 0 °C; 4 h, 67 °C; 67 °C → 25 °C

1.3 Reagents: Methanol ; 25 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; 3 h, reflux

참조

- New, convenient methods of synthesis and resolution of 1,2-amino alcohols, Synthesis, 2003, (13), 1965-1967

합성 방법 14

반응 조건

1.1 Reagents: Hydrogen Catalysts: Bis[chloro(norbornadiene)rhodium] , 1,1′-(1-Methyl-1,2-ethanediyl)bis[1,1-diphenylphosphine] Solvents: Ethanol ; 20 h, 68 atm, 60 °C

참조

- Bis(bicyclo[2.2.1]hepta-2,5-diene)-dichlorodirhodium, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

합성 방법 15

합성 방법 16

합성 방법 17

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: 1,4-Dioxane ; overnight, 80 °C

참조

- A palladium-catalyzed protocol for the synthesis of 2-phenyl-3-tosyl-4-vinyloxazolidine, Zhejiang Huagong, 2010, 41(11), 13-16

합성 방법 18

합성 방법 19

2-Amino-1-butanol Raw materials

- 1-Butanol, 2-nitro-

- 1,2-Butanediol

- (R)-(-)-2-Amino-1-butanol

- H-DL-Abu-OH

- tert-butyl N-(1-hydroxybutan-2-yl)carbamate

- methyl 2-aminobutanoate

- Ethyl 2-hydroxyiminobutanoate

2-Amino-1-butanol Preparation Products

2-Amino-1-butanol 관련 문헌

-

Pravin G. Ingole,Neha R. Thakare,KeeHong Kim,Hari C. Bajaj,Kripal Singh,HyungKeun Lee New J. Chem. 2013 37 4018

-

Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 24377

-

Nina Podjed,Barbara Modec,Rodolphe Clérac,Mathieu Rouzières,María M. Alcaide,Joaquín López-Serrano New J. Chem. 2022 46 6899

-

Emmy C. Wijaya,Frances Separovic,Calum J. Drummond,Tamar L. Greaves Phys. Chem. Chem. Phys. 2016 18 25926

-

Emmy C. Wijaya,Tamar L. Greaves,Calum J. Drummond Faraday Discuss. 2013 167 191

96-20-8 (2-Amino-1-butanol) 관련 제품

- 13054-87-0(2-Aminobutan-1-ol)

- 5856-62-2(L-2-Aminobutanol)

- 1806009-02-8(Methyl 3-(difluoromethyl)-2-hydroxy-4-(trifluoromethyl)pyridine-5-acetate)

- 915369-89-0(5-(Hydroxymethyl)-2-(trifluoromethyl)pyridin-1-ium-1-olate)

- 1805526-28-6(2-(Difluoromethyl)-5-fluoro-6-methylpyridine-3-carboxaldehyde)

- 261637-72-3(1-(3-Methoxybenzyl)-1H-indole-3-carbaldehyde)

- 1804822-78-3(2-(Aminomethyl)-5-hydroxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1193388-04-3(1-(4-Methoxyphenyl)-1H-pyrazol-3-ylmethanamine Hydrochloride)

- 1955-26-6(UDP-rhamnose)

- 847978-21-6(2-Chloro-5-ethynylbenzaldehyde)

추천 공급업체

江苏科伦多食品配料有限公司

골드 회원

중국 공급자

시약

Tiancheng Chemical (Jiangsu) Co., Ltd

골드 회원

중국 공급자

대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Wuhan ChemNorm Biotech Co.,Ltd.

골드 회원

중국 공급자

시약

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

골드 회원

중국 공급자

시약